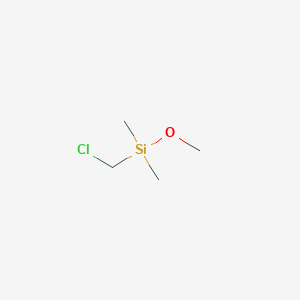

Chloromethyl(dimethyl)methoxysilane

Description

Properties

IUPAC Name |

chloromethyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSLOBFDVTWIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339987 | |

| Record name | Dimethyl(chloromethyl)methoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18143-33-4 | |

| Record name | (Chloromethyl)methoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)methoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(chloromethyl)methoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)(methoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, (chloromethyl)methoxydimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl(dimethyl)methoxysilane (CAS Number 18143-33-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

Chloromethyl(dimethyl)methoxysilane, with the CAS registry number 18143-33-4, is a versatile bifunctional organosilicon compound. Its structure incorporates both a reactive chloromethyl group and a hydrolyzable methoxy group, making it a valuable intermediate and building block in a wide range of chemical syntheses. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, reactivity, and applications, with a focus on its utility in research and development.

Physicochemical Properties

Chloromethyl(dimethyl)methoxysilane is a colorless liquid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁ClOSi | [1] |

| Molecular Weight | 138.67 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 121.25 °C at 98.5 kPa | |

| 122.2 °C | [1] | |

| Melting Point | < -100.15 °C | [3] |

| Density | 0.980 g/mL at 25 °C | [1][4] |

| Flash Point | 24.5 °C (76.1 °F) | [3] |

| 80.6 °F | [1][5][6] | |

| Vapor Pressure | 17.7 hPa at 20 °C | |

| 23 hPa at 25 °C | ||

| Refractive Index | 1.431 | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for Chloromethyl(dimethyl)methoxysilane is not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the methoxy protons (CH₃O-), the dimethylsilyl protons ((CH₃)₂Si-), and the chloromethyl protons (-CH₂Cl).

-

¹³C NMR: Resonances for the carbon atoms of the methoxy, methyl, and chloromethyl groups.

-

²⁹Si NMR: A characteristic chemical shift for the silicon atom, influenced by the attached methyl, methoxy, and chloromethyl groups.[7]

-

IR Spectroscopy: Characteristic vibrational bands for Si-O-C, Si-C, and C-Cl bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Reactivity and Chemical Applications

The utility of Chloromethyl(dimethyl)methoxysilane stems from its dual reactivity. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the methoxy group can undergo hydrolysis.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom on the methyl group can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, Grignard reagents), allowing for the introduction of the dimethylmethoxysilylmethyl moiety onto various substrates.

-

Hydrolysis and Condensation: The methoxy group is sensitive to moisture and can hydrolyze, particularly under acidic or basic conditions, to form a silanol (-Si-OH). This silanol is highly reactive and can condense with other silanols to form stable siloxane bonds (Si-O-Si). This property is fundamental to its use in surface modification and as a coupling agent.

Primary Applications:

-

Intermediate in Organosilicon Synthesis: It serves as a crucial intermediate for the synthesis of more complex organosilicon compounds and silane coupling agents.[2]

-

Surface Modifier: It is used to modify the surfaces of materials like plastics, rubber, and adhesives to enhance properties such as adhesion, durability, and environmental resistance.[2]

-

Coupling Agent: In polymer production, it acts as a coupling agent to improve the interaction and bonding between inorganic fillers (like glass fibers or silica) and organic polymer matrices.[2]

-

Research and Development: Its versatile reactivity makes it a valuable tool in research and development for creating novel materials and chemical entities with specific functionalities.[2]

Safety and Handling

Chloromethyl(dimethyl)methoxysilane is a flammable liquid and vapor that can cause skin irritation and serious eye damage. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids, Category 3 | GHS02: Flammable | Danger | H226: Flammable liquid and vapour. |

| Skin irritation, Category 2 | GHS05: Corrosive | H315: Causes skin irritation. | |

| Serious eye damage, Category 1 | H318: Causes serious eye damage.[3] | ||

| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation. |

Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of Chloromethyl(dimethyl)methoxysilane.

Caption: General workflow for safely handling Chloromethyl(dimethyl)methoxysilane.

Precautionary Measures & Personal Protective Equipment (PPE)

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep the container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear protective gloves and fire/flame resistant, impervious clothing.

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Experimental Protocols

Representative Synthesis via Alcoholysis

The synthesis of an alkoxysilane from a chlorosilane is a standard procedure in organosilicon chemistry. The following diagram illustrates the general reaction pathway.

Caption: General reaction scheme for the synthesis of Chloromethyl(dimethyl)methoxysilane.

Methodology:

-

Reaction Setup: A flame-dried, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas (e.g., nitrogen or argon) inlet.

-

Reagent Charging: Chloro(chloromethyl)dimethylsilane is charged into the reaction flask.

-

Reaction: Methanol is added dropwise to the stirred dichlorosilane at a controlled temperature. The reaction is typically exothermic. An HCl scavenger, such as a tertiary amine (e.g., triethylamine), may be included to neutralize the hydrogen chloride byproduct as it forms.

-

Workup: After the reaction is complete, the resulting salt (e.g., triethylammonium chloride) is removed by filtration.

-

Purification: The filtrate is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure Chloromethyl(dimethyl)methoxysilane product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for safety and yield.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 18143-33-4,CHLOROMETHYL(DIMETHYL)METHOXYSILANE | lookchem [lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. CHLOROMETHYL(DIMETHYL)METHOXYSILANE | 18143-33-4 [chemicalbook.com]

- 7. (Chloromethyl)methoxydimethylsilane | C4H11ClOSi | CID 560623 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Chloromethyl(dimethyl)methoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl(dimethyl)methoxysilane (CMDMS) is a versatile organosilicon compound with the chemical formula C₄H₁₁ClOSi. It serves as a crucial intermediate in the synthesis of a variety of organosilanes and finds applications as a coupling agent and surface modifier. This technical guide provides a comprehensive overview of the characterization of CMDMS, including its physicochemical properties, synthesis and purification protocols, spectroscopic data, and key chemical reactions. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

Chloromethyl(dimethyl)methoxysilane is a colorless liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁ClOSi | [1] |

| Molecular Weight | 138.67 g/mol | [1] |

| Boiling Point | 121-122 °C | [2] |

| Melting Point | -100.15 °C | [2] |

| Density | 0.980 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.42 | [4] |

| Flash Point | 24.5 °C (76.1 °F) | [2] |

| Vapor Pressure | 37 mmHg at 25 °C |

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of Chloromethyl(dimethyl)methoxysilane involves the reaction of chloromethyl(dimethyl)chlorosilane with anhydrous methanol. This reaction proceeds via nucleophilic substitution at the silicon center, replacing the chloro group with a methoxy group.

Reaction: (CH₃)₂Si(CH₂Cl)Cl + CH₃OH → (CH₃)₂Si(CH₂Cl)(OCH₃) + HCl

A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Chloromethyl(dimethyl)methoxysilane

Materials:

-

Chloromethyl(dimethyl)chlorosilane

-

Anhydrous Methanol

-

Triethylamine (or other suitable HCl scavenger)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

In the flask, place a solution of chloromethyl(dimethyl)chlorosilane in anhydrous diethyl ether under an inert atmosphere.

-

To the dropping funnel, add a solution of anhydrous methanol and triethylamine in anhydrous diethyl ether. The triethylamine is used to neutralize the HCl byproduct generated during the reaction.

-

Cool the reaction flask in an ice bath to 0 °C.

-

Slowly add the methanol/triethylamine solution from the dropping funnel to the stirred solution of chloromethyl(dimethyl)chlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.

-

Wash the filtrate with a small amount of saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation.

Purification

The primary method for purifying Chloromethyl(dimethyl)methoxysilane is fractional distillation under reduced pressure to prevent decomposition.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask(s)

-

Heating mantle

-

Vacuum source and gauge

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude Chloromethyl(dimethyl)methoxysilane to the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Slowly reduce the pressure in the system to the desired level.

-

Begin heating the distillation flask gently.

-

Collect any low-boiling impurities as a forerun fraction.

-

Carefully collect the main fraction of Chloromethyl(dimethyl)methoxysilane at its boiling point at the given pressure. The boiling point will need to be adjusted based on the vacuum applied.

-

It is advisable to collect the distillate in several fractions to ensure the highest purity of the main product.

-

Discontinue the distillation before the flask goes to dryness.

Spectroscopic Characterization

The structure and purity of Chloromethyl(dimethyl)methoxysilane can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for Chloromethyl(dimethyl)methoxysilane are not widely available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR:

-

A singlet for the two protons of the chloromethyl group (Si-CH₂-Cl) is expected around δ 2.8-3.0 ppm.

-

A singlet for the six protons of the two methyl groups attached to silicon (Si-(CH₃)₂) is expected around δ 0.1-0.3 ppm.

-

A singlet for the three protons of the methoxy group (O-CH₃) is expected around δ 3.4-3.6 ppm.

-

-

¹³C NMR:

-

The carbon of the chloromethyl group (Si-CH₂-Cl) is expected around δ 30-35 ppm.

-

The carbons of the two methyl groups attached to silicon (Si-(CH₃)₂) are expected around δ -5 to 0 ppm.

-

The carbon of the methoxy group (O-CH₃) is expected around δ 50-55 ppm.

-

Infrared (IR) Spectroscopy

The FTIR spectrum of Chloromethyl(dimethyl)methoxysilane provides information about its functional groups.

FTIR Spectrum of Chloromethyl(dimethyl)methoxysilane

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (methyl) |

| ~2840 | C-H stretch (methoxy) |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1090 | Si-O-C stretch |

| ~840 | Si-C stretch |

| ~700 | C-Cl stretch |

Source: Adapted from available spectral data for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 138. Due to the presence of chlorine, an isotope peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak is expected.

Expected Fragmentation Pattern:

Common fragmentation pathways for organosilanes include the loss of methyl groups, the methoxy group, and the chloromethyl group.

Chemical Reactions and Applications

Chloromethyl(dimethyl)methoxysilane is a reactive compound due to the presence of both a hydrolyzable methoxy group and a reactive chloromethyl group.

Reaction with Grignard Reagents

The chloromethyl group can react with Grignard reagents to form new carbon-carbon bonds, allowing for the introduction of the dimethyl(methoxy)silylmethyl moiety into various organic molecules.[5]

Experimental Protocol: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

-

Chloromethyl(dimethyl)methoxysilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for Grignard reactions

Procedure:

-

Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere. A crystal of iodine can be used to initiate the reaction.

-

In a separate flame-dried, three-necked flask, dissolve Chloromethyl(dimethyl)methoxysilane in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add the prepared Grignard reagent to the solution of Chloromethyl(dimethyl)methoxysilane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Use as a Surface Modifier

The methoxy group of Chloromethyl(dimethyl)methoxysilane can hydrolyze to form a silanol group, which can then condense with hydroxyl groups on the surface of materials like silica, effectively modifying the surface properties.[6]

Experimental Protocol: Surface Modification of Silica Nanoparticles

Materials:

-

Silica nanoparticles

-

Chloromethyl(dimethyl)methoxysilane

-

Anhydrous toluene (or other suitable solvent)

-

Triethylamine (as a catalyst and HCl scavenger)

Procedure:

-

Dry the silica nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water.

-

Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere.

-

Add a solution of Chloromethyl(dimethyl)methoxysilane and triethylamine in anhydrous toluene to the silica dispersion.

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Cool the mixture to room temperature and collect the surface-modified silica nanoparticles by centrifugation or filtration.

-

Wash the particles sequentially with toluene, ethanol, and water to remove unreacted silane and byproducts.

-

Dry the functionalized silica nanoparticles under vacuum.

Visualizations

Synthesis Pathway

Caption: Synthesis of Chloromethyl(dimethyl)methoxysilane.

Purification Workflow

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. [PDF] Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution | Semantic Scholar [semanticscholar.org]

- 3. Purification [chem.rochester.edu]

- 4. Silane, chloro(chloromethyl)dimethyl- [webbook.nist.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]

Chloromethyl(dimethyl)methoxysilane molecular weight and formula

An In-depth Technical Guide on Chloromethyl(dimethyl)methoxysilane

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide focuses on the fundamental physicochemical properties of Chloromethyl(dimethyl)methoxysilane, a versatile organosilicon compound.

Core Molecular Data

The essential molecular information for Chloromethyl(dimethyl)methoxysilane is summarized below. This data is foundational for its application in chemical synthesis and material science.

| Property | Value |

| Molecular Formula | C4H11ClOSi[1][2] |

| Molecular Weight | 138.67 g/mol [1][2][3] |

| CAS Number | 18143-33-4[1][2] |

Physicochemical Properties

Chloromethyl(dimethyl)methoxysilane is a reactive compound utilized as an intermediate in the synthesis of other organosilicon compounds and as a surface modifier for various materials.[1] It is a colorless liquid under standard conditions.[1]

| Property | Value |

| Density | 0.980 g/mL at 25 °C[1] |

| Boiling Point | 121.25 °C to 122.2°C[1][3] |

| Flash Point | 24.5 °C (80.6 °F)[1][3] |

| Refractive Index | 1.4[1] |

References

Spectroscopic Profile of Chloromethyl(dimethyl)methoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Chloromethyl(dimethyl)methoxysilane (CAS No. 18143-33-4), a valuable bifunctional organosilane intermediate in various chemical syntheses. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Chloromethyl(dimethyl)methoxysilane. These predictions are derived from spectral databases and computational models.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Chloromethyl(dimethyl)methoxysilane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | 0.1 - 0.3 | Singlet | 6H |

| O-CH₃ | 3.4 - 3.6 | Singlet | 3H |

| Cl-CH₂-Si | 2.7 - 2.9 | Singlet | 2H |

Predicted in CDCl₃ at 300 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Chloromethyl(dimethyl)methoxysilane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | -5 - 0 |

| O-CH₃ | 50 - 55 |

| Cl-CH₂-Si | 30 - 35 |

Predicted in CDCl₃ at 75 MHz.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for Chloromethyl(dimethyl)methoxysilane

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (in CH₃ and CH₂) | 2960 - 2850 | Strong |

| Si-O-C stretch | 1100 - 1000 | Strong |

| Si-C stretch | 800 - 750 | Strong |

| C-Cl stretch | 750 - 650 | Medium-Strong |

| CH₂ rock (Si-CH₂) | ~1260 | Medium |

Predicted for a neat liquid sample.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for Chloromethyl(dimethyl)methoxysilane (Electron Ionization)

| m/z | Predicted Fragment Ion | Notes |

| 138/140 | [M]⁺ | Molecular ion peak (with ³⁷Cl isotope) |

| 123/125 | [M - CH₃]⁺ | Loss of a methyl group |

| 103 | [M - Cl]⁺ | Loss of a chlorine radical |

| 89 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

| 73 | [(CH₃)₂SiOCH₃]⁺ | Common fragment for methoxysilanes |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Chloromethyl(dimethyl)methoxysilane in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, Chloromethyl(dimethyl)methoxysilane can be analyzed neat.

-

Instrumentation: A standard FTIR spectrometer.

-

Method (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample onto the crystal.

-

Acquire the sample spectrum.

-

-

Method (Transmission):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Acquire the spectrum.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.

-

Ionization Method: Electron Ionization (EI).

-

Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Parameters:

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like Chloromethyl(dimethyl)methoxysilane.

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been confirmed by experimental analysis of Chloromethyl(dimethyl)methoxysilane. This information is intended for guidance and research purposes. For definitive characterization, it is recommended to acquire experimental data on a purified sample.

References

Technical Guide to the Spectroscopic Analysis of Chloromethyl(dimethyl)methoxysilane: Data Unavailability

For the attention of: Researchers, scientists, and drug development professionals.

Subject: 1H NMR Spectrum of Chloromethyl(dimethyl)methoxysilane

This document addresses the request for an in-depth technical guide on the 1H NMR spectrum of Chloromethyl(dimethyl)methoxysilane. A comprehensive search of publicly available scientific databases and chemical supplier information was conducted to obtain the necessary spectroscopic data.

1. Compound Identification

The target compound for this guide was unequivocally identified as:

-

Chemical Name: Chloromethyl(dimethyl)methoxysilane

-

Synonyms: (Chloromethyl)methoxydimethylsilane, chloromethyl-methoxy-dimethylsilane

-

Chemical Structure:

2. Availability of ¹H NMR Spectral Data

Despite a thorough investigation into various spectroscopic databases and chemical literature, specific experimental ¹H NMR data for Chloromethyl(dimethyl)methoxysilane (CAS 18143-3-4), including chemical shifts (δ), coupling constants (J), multiplicities, and integration values, could not be located.

The performed searches included queries for the compound name, CAS number, and molecular formula, but did not yield any published or archived ¹H NMR spectra or corresponding data sets.

3. Implications for Core Requirements

Due to the absence of the foundational ¹H NMR data, the following core requirements of the requested technical guide cannot be fulfilled at this time:

-

Data Presentation: A summary table of quantitative ¹H NMR data cannot be generated.

-

Experimental Protocols: A detailed methodology for the specific acquisition of the ¹H NMR spectrum for this compound cannot be provided, as no cited experiment was found. A general protocol for acquiring ¹H NMR spectra of organosilanes could be formulated, but it would not be specific to the title compound.

-

Mandatory Visualization: A Graphviz diagram illustrating the signal assignments cannot be created without the chemical shift and multiplicity data to assign to the specific protons in the molecule.

While the identity of Chloromethyl(dimethyl)methoxysilane has been clearly established, the crucial ¹H NMR spectral data required for a comprehensive technical guide is not available in the public domain based on our extensive search. Therefore, the creation of the requested in-depth guide with its specified data tables, protocols, and visualizations is not possible.

We recommend researchers seeking this information to perform an experimental analysis of the compound to generate the ¹H NMR spectrum. This would provide the necessary data for a complete structural elucidation and characterization.

References

An In-Depth Technical Guide to the Hydrolysis Mechanism of Methoxysilanes

An in-depth technical guide on the core hydrolysis mechanism of methoxysilanes, intended for researchers, scientists, and drug development professionals.

Organofunctional methoxysilanes are a class of compounds widely utilized as adhesion promoters, crosslinkers, and surface modifiers in a variety of high-performance material applications.[1] Their utility is rooted in their bifunctional nature, possessing both an organic functional group and a silicon-based inorganic reactive center.[1] The key to their functionality lies in the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups, which can then condense to form stable siloxane (Si-O-Si) bonds. This guide provides a comprehensive overview of the hydrolysis mechanism of methoxysilanes, factors influencing the reaction kinetics, and the experimental methodologies used to study this process.

Core Hydrolysis Mechanism

The hydrolysis of methoxysilanes is a chemical reaction where the methoxy groups (-OCH₃) are substituted with hydroxyl groups (-OH) from water. This reaction is the initial and often rate-determining step in the formation of siloxane networks.[2] The overall reaction can be generalized as:

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

This process is typically followed by a condensation reaction, where the newly formed silanol groups react with each other or with remaining methoxy groups to form siloxane bonds, releasing water or methanol as a byproduct.[3]

The hydrolysis of methoxysilanes can be catalyzed by either acids or bases, with the reaction rate being minimal at a neutral pH of around 6.5-7.[1][4]

Under acidic conditions, the hydrolysis of methoxysilanes is generally faster than under basic conditions.[5] The mechanism is thought to proceed via an Sₙ2-type reaction on a protonated silane.[1][6] The key steps are:

-

Protonation: An alkoxy group on the silicon atom is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This makes the methoxy group a better leaving group (methanol).[5][7]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon atom. This leads to the formation of a pentacoordinate transition state.

-

Leaving Group Departure: The protonated methoxy group leaves as a molecule of methanol, and a silanol group is formed.

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing significantly faster than larger alkoxy groups like ethoxy groups.[5]

Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] The proposed steps are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, which is electron-deficient. This leads to the formation of a pentacoordinate, negatively charged intermediate (transition state).[1]

-

Leaving Group Departure: The methoxy group is displaced as a methoxide anion (CH₃O⁻), which is then protonated by water to form methanol.

In base-catalyzed hydrolysis, the rate is influenced by the electron density on the silicon atom. Electron-withdrawing groups attached to the silicon atom can increase the rate of hydrolysis by making the silicon more susceptible to nucleophilic attack.[1]

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the proposed mechanisms for acid and base-catalyzed hydrolysis of a generic methoxysilane.

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Caption: Base-Catalyzed Hydrolysis Mechanism.

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis of methoxysilanes is influenced by several factors, including the specific silane, pH, temperature, solvent, and the presence of catalysts. The reaction generally follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess.[2]

| Silane | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Methoxysilanes-terminated polybutadiene | Various catalysts, 3.0 mol %, 25°C, 50% humidity | 0.29 to 5.4 x 10⁻⁴ min⁻¹ | Not Reported | [3] |

| Methyltrimethoxysilane (MTMS) | Alkaline medium, in methanol, 30°C | 2.453 x 10⁴ s⁻¹ | 50.09 kJ mol⁻¹ | [3] |

| Tetraethoxysilane (TEOS) | Acidic (HCl), in dioxane, 20°C | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ | Not Reported | [3] |

| Tetraethoxysilane (TEOS) | Acidic (HCl) with ultrasound, 39°C | 4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ | Not Reported | [3] |

| Tetraethoxysilane (TEOS) | pH 3.134 | Not Reported | 31.52 kJ mol⁻¹ | [3] |

Experimental Protocols for Studying Hydrolysis

The hydrolysis of methoxysilanes is commonly monitored in real-time using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and frequently used methods.[2][8]

²⁹Si NMR is a direct method for observing the changes in the silicon environment as hydrolysis and condensation proceed.[2]

Methodology:

-

Sample Preparation: A known concentration of the methoxysilane is dissolved in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.[1][2]

-

Initiation of Hydrolysis: A specific amount of a buffer solution or a catalyst (e.g., 0.001N HCl) is added to the NMR tube to initiate the hydrolysis reaction.[1][2]

-

Data Acquisition: ²⁹Si NMR spectra are acquired at regular time intervals using a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[2] The disappearance of the starting methoxysilane signal and the appearance of new signals corresponding to the hydrolyzed (silanol) and condensed (siloxane) species are monitored.

-

Data Analysis: The concentration of each species at different time points is determined by integrating the corresponding peaks in the ²⁹Si NMR spectra. This data is then used to calculate the reaction kinetics.[8]

FTIR spectroscopy can be used to follow the hydrolysis reaction by observing changes in specific vibrational bands.[2]

Methodology:

-

Sample Preparation: The reaction is initiated by mixing the methoxysilane, solvent, water, and catalyst.

-

Data Acquisition: The reaction mixture is placed in contact with an Attenuated Total Reflectance (ATR) crystal, and FTIR spectra are recorded over time.

-

Spectral Analysis: The progress of the hydrolysis is monitored by observing the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to the Si-OH stretching (around 3700-3200 cm⁻¹). The formation of siloxane bonds (Si-O-Si) can also be tracked in the 1050-1000 cm⁻¹ region.[2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the hydrolysis kinetics of methoxysilanes using NMR spectroscopy.

Caption: NMR-Based Hydrolysis Kinetics Workflow.

Conclusion

The hydrolysis of methoxysilanes is a fundamental process that underpins their widespread use in materials science. The reaction mechanism and kinetics are intricately dependent on factors such as pH, catalyst, and the molecular structure of the silane. A thorough understanding of these principles, facilitated by robust analytical techniques like NMR and FTIR spectroscopy, is crucial for the rational design and application of silane-based materials in various scientific and industrial fields, including advanced drug delivery systems and biomedical devices.

References

- 1. afinitica.com [afinitica.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of Alkoxysilane Reaction Mechanisms

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reaction mechanisms of alkoxysilanes. The core reactions of hydrolysis and condensation are detailed, along with the influential factors that control their kinetics. This document is intended to serve as a valuable resource for researchers and professionals working with silica-based materials, particularly in the fields of drug delivery, biomaterials, and surface modification.

Core Reaction Mechanisms

The fundamental chemistry of alkoxysilanes revolves around two primary reactions: hydrolysis and condensation. These reactions are the basis of the sol-gel process, which is widely used to create silica-based materials with controlled properties.

Hydrolysis

Hydrolysis is the initial step where the alkoxy groups (-OR) of the silane are replaced with hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either acids or bases.[1][2]

General Hydrolysis Reaction: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Under acidic conditions, the reaction proceeds via a protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. This is generally considered to follow an S_N1-Si type mechanism.[1][3] In contrast, under basic conditions, the silicon atom is directly attacked by a hydroxide ion or a deprotonated silanol group, following a proposed S_N2-Si mechanism with a penta- or hexa-valent intermediate.[1][4]

Condensation

Following hydrolysis, the resulting silanol groups are reactive and can condense to form siloxane bonds (Si-O-Si), which constitute the backbone of the resulting silica network. Condensation can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.[1][2] ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule.[1][2] ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH

The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions and play a crucial role in determining the structure of the final material.

Below is a diagram illustrating the general reaction pathways of alkoxysilane hydrolysis and condensation.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are influenced by several factors, which can be manipulated to control the final properties of the silica material.

-

pH: The reaction rate is at its minimum around neutral pH (pH 7) and is significantly accelerated under both acidic and basic conditions.[5][6] Acid catalysis generally leads to faster hydrolysis than condensation, resulting in more linear or randomly branched polymers.[7] Conversely, base catalysis promotes faster condensation, leading to more highly cross-linked and particulate structures.[7]

-

Catalyst: The type and concentration of the acid or base catalyst have a profound effect on the reaction rates. Common catalysts include hydrochloric acid, acetic acid, ammonia, and various amines.[4][8]

-

Water-to-Silane Ratio (r): The stoichiometric amount of water required for complete hydrolysis depends on the number of alkoxy groups. A higher water ratio generally increases the rate of hydrolysis.[4]

-

Solvent: The choice of solvent affects the solubility of the reactants and can influence the reaction rates through solvent-reactant interactions.[1][9]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.[1][9]

-

Steric and Inductive Effects: The nature of the organic substituent (R') on the silicon atom influences the reaction rates. Electron-withdrawing groups can increase the rate of hydrolysis, while bulky groups can sterically hinder the reaction.[1][4]

The following diagram illustrates the logical relationship of factors influencing alkoxysilane reaction kinetics.

Quantitative Data on Reaction Kinetics

The following tables summarize key quantitative data from various studies on the hydrolysis and condensation of alkoxysilanes.

Table 1: Hydrolysis Rate Constants for Various Alkoxysilanes

| Alkoxysilane | Catalyst | Solvent | Temperature (°C) | pH | Hydrolysis Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | HCl | Ethanol | 25 | < 2 | 1.5 x 10⁻² L mol⁻¹ s⁻¹ | [4] |

| Tetraethoxysilane (TEOS) | NH₃ | Ethanol | 25 | > 10 | 1.0 x 10⁻⁴ L mol⁻¹ s⁻¹ | [4] |

| Methyltrimethoxysilane (MTMS) | HCl | Methanol | 25 | 4 | 2.0 x 10⁻³ s⁻¹ | [10] |

| 3-Methacryloyloxypropyltrimethoxysilane | HCl | Acetone-d6 | RT | 4 | 1.6 h⁻¹ | [11] |

| Methacryloxymethyltrimethoxysilane | HCl | Acetone-d6 | RT | 4 | 21.8 h⁻¹ | [11] |

| 3-Methacryloyloxypropyltrimethoxysilane | Buffer | Acetone-d6 | RT | 9 | 4.2 h⁻¹ | [11] |

| Methacryloxymethyltrimethoxysilane | Buffer | Acetone-d6 | RT | 9 | 24.0 h⁻¹ | [11] |

Table 2: Condensation Rate Constants and Activation Energies

| Reaction System | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Tetramethoxysilane (TMOS) Condensation | HCl | Methanol | 25 | 1.0 x 10⁻⁴ L mol⁻¹ s⁻¹ (water) | - | [12] |

| Tetramethoxysilane (TMOS) Condensation | HCl | Methanol | 25 | 1.7 x 10⁻⁵ L mol⁻¹ s⁻¹ (alcohol) | - | [12] |

| Tetraethoxysilane (TEOS) Hydrolysis | H₃PO₄ | - | 15-135 | - | 33.3 kJ/mol | [5] |

| Tetraethoxysilane (TEOS) Condensation | H₃PO₄ | - | 15-135 | - | 76.8 kJ/mol | [5] |

| Methyltriethoxysilane (MTES) Hydrolysis | Alkaline | Various | 20-50 | - | 50.09 kJ/mol (in Methanol) | [9] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible studies of alkoxysilane reaction kinetics. The following sections describe common methodologies for monitoring hydrolysis and condensation.

Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the various silicon species present during the reaction.

Objective: To quantify the concentrations of the starting alkoxysilane, partially and fully hydrolyzed species, and various condensation products over time.

Materials:

-

Alkoxysilane (e.g., Tetraethoxysilane - TEOS)

-

Solvent (e.g., Ethanol)

-

Deionized Water

-

Catalyst (e.g., HCl or NH₄OH solution)

-

NMR tubes

-

NMR spectrometer equipped with a silicon probe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the alkoxysilane in the chosen solvent at a known concentration.

-

Prepare a separate aqueous solution of the catalyst at the desired concentration.

-

Equilibrate both solutions to the desired reaction temperature.

-

-

Reaction Initiation:

-

In an NMR tube, add a precise volume of the alkoxysilane stock solution.

-

At time zero (t=0), rapidly add the required volume of the aqueous catalyst solution to the NMR tube to achieve the desired water/silane and catalyst/silane molar ratios.

-

Immediately cap the tube, mix thoroughly, and place it in the NMR spectrometer.

-

-

NMR Data Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

-

Use a quantitative pulse sequence, such as inverse-gated decoupling, to ensure accurate integration of the signals.

-

Use a sufficient relaxation delay (typically 5 times the longest T₁) between scans.[2]

-

-

Data Analysis:

-

Identify and assign the peaks corresponding to the different silicon species (e.g., Q⁰, Q¹, Q², Q³, Q⁴ for TEOS, where the superscript denotes the number of siloxane bonds).

-

Integrate the peaks to determine the relative concentrations of each species at each time point.

-

Plot the concentration of reactants and products as a function of time to determine the reaction rates.

-

The following diagram outlines the experimental workflow for NMR analysis.

Monitoring Hydrolysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands.

Objective: To follow the rate of hydrolysis by monitoring the decrease in the Si-O-C bond intensity and the increase in the alcohol concentration.

Materials:

-

Alkoxysilane

-

Solvent

-

Deionized Water

-

Catalyst

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

-

Reaction Initiation: Prepare the reaction mixture of the alkoxysilane, solvent, water, and catalyst.

-

Time-Resolved Spectra Acquisition:

-

Apply a small amount of the freshly prepared solution onto the ATR crystal.

-

Immediately begin acquiring FT-IR spectra at regular time intervals.

-

Monitor the changes in the intensity of the following characteristic bands:

-

Disappearance of Si-O-C stretching (~960 cm⁻¹ and ~1100 cm⁻¹)

-

Appearance of Si-OH stretching (broad band ~3200-3600 cm⁻¹)

-

Formation of alcohol (e.g., C-O stretch of ethanol ~1045 cm⁻¹)[2]

-

-

-

Data Analysis:

-

Analyze the change in the peak area or height of the characteristic bands over time to determine the reaction kinetics.

-

Theoretical and Computational Studies

Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms of alkoxysilane hydrolysis and condensation at a molecular level.[3] These computational studies provide insights into the transition states and energy barriers of the reactions, complementing experimental findings.

For instance, DFT calculations have been used to compare the favorability of S_N1-Si versus S_N2-Si mechanisms under different pH conditions.[3] It has been suggested that in alkaline media, the S_N2-Si mechanism is favored, while the S_N1-Si mechanism is more likely in neutral and acidic media.[4] Computational studies have also explored the effect of the solvent and the nature of the substituents on the reaction energetics.[13]

The following diagram illustrates the logical flow of a computational study on alkoxysilane reactions.

This technical guide provides a foundational understanding of the reaction mechanisms of alkoxysilanes, supported by quantitative data and detailed experimental protocols. This knowledge is crucial for the rational design and synthesis of advanced silica-based materials for a wide range of applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science.lpnu.ua [science.lpnu.ua]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. afinitica.com [afinitica.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

Navigating the Risks: An In-depth Technical Guide to the Safe Handling of Chlorosilanes

For Researchers, Scientists, and Drug Development Professionals

Chlorosilanes are a versatile class of chemical compounds essential in various scientific and industrial applications, including the synthesis of silicones, specialty chemicals, and as protecting agents in organic synthesis. However, their utility is matched by their significant hazardous properties. This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of chlorosilanes in a laboratory and research setting.

Understanding the Hazard: Chemical and Physical Properties

Chlorosilanes are characterized by the presence of at least one silicon-chlorine bond. They are generally colorless, volatile liquids with pungent odors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Their primary hazard stems from their high reactivity, particularly with water and other protic solvents.

Reactivity with Water (Hydrolysis)

The most critical reaction of chlorosilanes is their vigorous and exothermic hydrolysis upon contact with water, moisture in the air, or other protic solvents. This reaction produces dense, corrosive hydrogen chloride (HCl) gas and various silicic acids or siloxanes.[1][5][6][17] The heat generated can be sufficient to ignite flammable chlorosilanes or nearby combustible materials.[18]

The general hydrolysis reaction can be represented as:

R_nSiCl_(4-n) + (4-n)H₂O → R_nSi(OH)_(4-n) + (4-n)HCl

The resulting silanols (R_nSi(OH)_(4-n)) are often unstable and readily condense to form siloxane polymers.

Flammability and Reactivity with Other Substances

Many chlorosilanes are flammable, with low flash points, and their vapors can form explosive mixtures with air.[2][19] They can react violently with alcohols, amines, and strong oxidizing agents.[6][9][17]

Quantitative Data for Common Chlorosilanes

For easy comparison, the following tables summarize key quantitative data for several commonly used chlorosilanes.

Table 1: Physical and Chemical Properties of Common Chlorosilanes

| Chemical Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Density (g/cm³) | Vapor Density (Air=1) |

| Silicon Tetrachloride | SiCl₄ | 169.90[1] | 57.6[3] | -68.74[1] | Non-flammable | 1.483[1] | 5.86 |

| Trichlorosilane | HSiCl₃ | 135.45[4] | 31.8[8] | -126.5[4] | -27[13] | 1.34[4] | 4.67[13] |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06[5] | 70[9] | -76[9] | -9[20] | 1.06[20] | 4.45[19] |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48[21] | 66[17] | -90[22] | -9[6] | 1.27[21] | 5.17[21] |

| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64[10] | 57[10] | -40[10] | -28[7] | 0.857[10] | 3.7[18] |

Table 2: Occupational Exposure Limits for Chlorosilanes and Hydrogen Chloride

| Substance | Basis | TWA | STEL | Ceiling |

| Trichlorosilane | NIOSH REL | 5 ppm | ||

| Hydrogen Chloride | OSHA PEL | 5 ppm (7 mg/m³) | ||

| NIOSH REL | 5 ppm (7 mg/m³) | |||

| ACGIH TLV | 2 ppm (3 mg/m³) |

Note: Due to the rapid hydrolysis of chlorosilanes to HCl, exposure limits for HCl are often used as a guideline for controlling workplace exposures.

Experimental Protocols and Handling Procedures

Strict adherence to established protocols is paramount when working with chlorosilanes.

General Handling and Storage

-

Inert Atmosphere: All manipulations of chlorosilanes should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[23]

-

Moisture Exclusion: All glassware and equipment must be rigorously dried before use to prevent hydrolysis. Ovens, flame-drying, or silylation of glassware are recommended.

-

Grounding: Containers and transfer lines must be properly grounded to prevent the buildup of static electricity, which could ignite flammable chlorosilanes.[23]

-

Storage: Store chlorosilanes in tightly sealed, compatible containers in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.[23] Storage should be in a designated, properly labeled cabinet for flammable and corrosive materials.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling chlorosilanes.

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and the corrosive HCl gas produced upon hydrolysis.[24]

-

Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[23] Consult the glove manufacturer's compatibility chart for specific chlorosilanes.

-

Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit should be worn.[23]

-

Respiratory Protection: For situations with a potential for inhalation exposure, a full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[24]

Spill and Emergency Response

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuation: Evacuate the immediate area and alert others.

-

Ventilation: Ensure adequate ventilation to disperse flammable and corrosive vapors.

-

Containment: For small spills, use a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[25]

-

Neutralization: For larger spills, it may be necessary to neutralize the spilled material. This should only be done by trained personnel. A 1:1 ratio of sodium hydroxide or a 2:1 ratio of sodium bicarbonate to the chlorosilane can be used for neutralization.[25]

-

Fire Extinguishing:

-

DO NOT USE WATER on a chlorosilane fire, as it will exacerbate the situation by producing more flammable hydrogen gas and corrosive HCl.[26]

-

For small fires, use a dry chemical (Class B) or carbon dioxide extinguisher.[27]

-

For larger fires, alcohol-resistant aqueous film-forming foam (AR-AFFF) can be used to blanket the fire and suppress vapors.[25]

-

Disposal of Chlorosilanes

Disposal of chlorosilanes must be handled with extreme care.

-

Controlled Hydrolysis: Small quantities of waste chlorosilanes can be disposed of by slow, controlled addition to a large volume of a stirred, cooled neutralizing solution, such as sodium bicarbonate or a dilute sodium hydroxide solution, in a fume hood.[26]

-

Incineration: Larger quantities should be disposed of as hazardous waste through a licensed disposal facility, typically via incineration.[23]

-

Empty Containers: Empty containers should be decontaminated by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[28]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows for handling chlorosilanes safely.

References

- 1. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 2. dakenchem.com [dakenchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. grokipedia.com [grokipedia.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gas detectors and respiratory protection equipments SiHCl3 (trichlorosilane), CAS number 10025-78-2 [en.gazfinder.com]

- 9. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]

- 10. Chlorotrimethylsilane | 75-77-4 [chemicalbook.com]

- 11. Trimethylchlorosilane - Glindia [glindiachemicals.com]

- 12. dakenchem.com [dakenchem.com]

- 13. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dakenchem.com [dakenchem.com]

- 15. Characteristics of chlorosilane - Wechem [wechemglobal.com]

- 16. CHLOROSILANE | 13465-78-6 [amp.chemicalbook.com]

- 17. Methyltrichlorosilane | 75-79-6 [chemicalbook.com]

- 18. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. grokipedia.com [grokipedia.com]

- 21. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 23. gelest.com [gelest.com]

- 24. scribd.com [scribd.com]

- 25. nj.gov [nj.gov]

- 26. globalsilicones.org [globalsilicones.org]

- 27. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Stability and Storage of Chloromethyl(dimethyl)methoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of Chloromethyl(dimethyl)methoxysilane (CAS No. 18143-33-4). The information is intended to support laboratory safety, ensure reagent integrity, and promote reproducible experimental outcomes. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from safety data sheets, supplier information, and academic literature on structurally related organosilanes to provide a thorough understanding of its chemical behavior.

Chemical Properties and Reactivity Profile

Chloromethyl(dimethyl)methoxysilane is a reactive organosilicon compound featuring both a hydrolyzable methoxy group and a reactive chloromethyl group.[1] This bifunctionality makes it a versatile reagent in organic synthesis and materials science but also dictates its stability and handling requirements.[2]

Key Reactive Moieties:

-

Si-OCH₃ (Methoxysilyl group): This group is susceptible to hydrolysis in the presence of moisture, leading to the formation of silanols (Si-OH) and methanol. The resulting silanols are unstable and readily condense to form siloxane oligomers or polymers (Si-O-Si linkages).[3][4] This process is catalyzed by both acids and bases.[4]

-

CH₂Cl (Chloromethyl group): The carbon-chlorine bond is susceptible to nucleophilic attack. This allows for the introduction of the dimethylmethoxysilylmethyl group onto various substrates.[5]

The primary degradation pathway for Chloromethyl(dimethyl)methoxysilane is hydrolysis. Exposure to atmospheric moisture or protic solvents will lead to the release of methanol and hydrochloric acid (from subsequent reactions), and the formation of polysiloxanes.[3]

Stability Considerations

The stability of Chloromethyl(dimethyl)methoxysilane is critically dependent on its environment. Key factors influencing its stability include:

-

Moisture: This is the most significant factor. The compound reacts readily with water.[6] Exposure to humid air will lead to rapid degradation.[7]

-

Light: While not explicitly stated in the reviewed literature, it is general good practice to store reactive chemicals protected from light to prevent photochemical decomposition.

-

Incompatible Materials: Contact with acids, bases, strong oxidizing agents, alcohols, and amines can catalyze decomposition.[6]

Inferred Hydrolytic Stability

Quantitative data on the hydrolysis rate of Chloromethyl(dimethyl)methoxysilane is not available. However, studies on related alkoxysilanes provide insight into the kinetics of this process. For example, the rate of hydrolysis of methyltrimethoxysilane in deionized water has been measured to be 0.03 min⁻¹ (t₁/₂ = 24 min).[9] Given the similar electronic environment around the silicon atom, a comparable susceptibility to hydrolysis can be expected for Chloromethyl(dimethyl)methoxysilane.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of Chloromethyl(dimethyl)methoxysilane and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets and general guidelines for moisture-sensitive reagents.[7][10]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[10] | To minimize the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon).[6] | To exclude moisture and prevent hydrolysis. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[10] | To prevent ingress of atmospheric moisture. |

| Light | Store in a dark place.[7] | To prevent potential photochemical degradation. |

| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents, strong acids, water, strong bases, alcohols, and amines.[6] | To prevent catalytic decomposition or hazardous reactions. |

Handling Procedures

All handling of Chloromethyl(dimethyl)methoxysilane should be performed in a well-ventilated area, preferably within a chemical fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

Experimental Workflow for Handling:

Caption: Recommended workflow for the safe handling of Chloromethyl(dimethyl)methoxysilane.

Experimental Protocol: General Procedure for Assessing Hydrolytic Stability

While a specific, validated protocol for Chloromethyl(dimethyl)methoxysilane is not available, the following general methodology, adapted from studies on other alkoxysilanes, can be used to assess its hydrolytic stability.

Objective: To determine the rate of hydrolysis of Chloromethyl(dimethyl)methoxysilane in a given solvent system by monitoring the disappearance of the starting material or the appearance of a hydrolysis product over time.

Materials:

-

Chloromethyl(dimethyl)methoxysilane

-

Anhydrous solvent of interest (e.g., acetonitrile, THF)

-

Water (HPLC grade)

-

Internal standard (a non-reactive compound for chromatographic analysis)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Dry glassware

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Stock Solutions:

-

Under an inert atmosphere, prepare a stock solution of Chloromethyl(dimethyl)methoxysilane in the anhydrous solvent of interest to a known concentration (e.g., 10 mg/mL).

-

Prepare a separate stock solution of the internal standard in the same anhydrous solvent.

-

-

Reaction Setup:

-

In a dry, sealed vial under an inert atmosphere, add a known volume of the anhydrous solvent.

-

Add a known volume of the internal standard stock solution.

-

Initiate the reaction by adding a specific amount of water to achieve the desired water concentration.

-

Finally, add a known volume of the Chloromethyl(dimethyl)methoxysilane stock solution to the vial, cap it tightly, and start a timer.

-

-

Time-Course Analysis:

-

At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the hydrolysis reaction in the aliquot, if necessary (e.g., by dilution with a large volume of anhydrous solvent).

-

Analyze the aliquot by GC-FID or GC-MS.

-

-

Data Analysis:

-

Quantify the peak area of Chloromethyl(dimethyl)methoxysilane relative to the internal standard at each time point.

-

Plot the concentration of Chloromethyl(dimethyl)methoxysilane versus time.

-

From this plot, determine the rate of hydrolysis and the half-life (t₁/₂) of the compound under the tested conditions.

-

Logical Relationships in Stability and Storage

The stability and proper storage of Chloromethyl(dimethyl)methoxysilane are governed by a set of interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability and storage of Chloromethyl(dimethyl)methoxysilane.

Conclusion

Chloromethyl(dimethyl)methoxysilane is a valuable synthetic building block whose utility is directly linked to its purity and stability. Its pronounced sensitivity to moisture necessitates stringent storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize degradation, ensure the reliability of their experimental results, and maintain a safe laboratory environment. Further studies to quantify the stability of this specific silane under various conditions would be a valuable contribution to the scientific community.

References

- 1. Chloromethyl(Dimthyl)Methoxysilane Supplier & Manufacturer | Factory Price [njalchemist.com]

- 2. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study[v1] | Preprints.org [preprints.org]

- 3. Factors contributing to the stability of alkoxysilanes in aqueous solution | Semantic Scholar [semanticscholar.org]

- 4. gelest.com [gelest.com]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | Semantic Scholar [semanticscholar.org]

- 7. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 8. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bifunctional Nature of Chloromethyl(dimethyl)methoxysilane

Introduction

Chloromethyl(dimethyl)methoxysilane (CMDMS) is a versatile organosilicon compound that serves as a critical building block and intermediate in modern chemical manufacturing.[1] Its significance lies in its bifunctional nature, possessing two distinct reactive sites that allow it to participate in a diverse range of chemical reactions. This dual reactivity makes it an indispensable tool for synthesizing specialized chemicals and advanced materials. This technical guide provides an in-depth exploration of the bifunctional properties of Chloromethyl(dimethyl)methoxysilane, including its physicochemical characteristics, key reactions with detailed experimental protocols, and its applications, particularly for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A summary of the key quantitative data for Chloromethyl(dimethyl)methoxysilane is presented below. This data is essential for handling, reaction setup, and safety considerations. Commercial suppliers typically offer this compound at purities of 97% or higher.[2][3]

| Property | Value | Reference |

| CAS Number | 18143-33-4 | [1][3][4][5] |

| Molecular Formula | C₄H₁₁ClOSi | [1][3][4][5] |

| Molecular Weight | 138.67 g/mol | [1][3][4][5] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 121.25 - 122.2 °C | [1][3] |

| Density | 0.980 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.4 | [1] |

| Flash Point | 24.5 °C (80.6 °F) | [1][3] |

| Vapor Pressure | 37 mmHg at 25 °C | [1] |

| Purity | Typically >97% | [3] |

Safety and Handling: Chloromethyl(dimethyl)methoxysilane is a flammable liquid and vapor.[3][4] It is highly reactive and can release corrosive vapors.[2] The compound reacts strongly with water, which can release heat and hydrochloric acid, and may even lead to combustion.[2] It is known to cause skin and eye irritation.[1][3][4] Proper personal protective equipment, including eye shields, face shields, and gloves, should be used when handling this chemical. It should be kept away from heat, sparks, and open flames, and the container should be kept tightly closed.[3]

The Core of Bifunctionality: Dual Reaction Sites

The unique utility of Chloromethyl(dimethyl)methoxysilane stems from its two distinct reactive functional groups: the chloromethyl group and the methoxysilyl group . This allows for orthogonal reactions, where one group can be reacted selectively while the other remains available for subsequent transformations. This bifunctional nature enables its use as a molecular bridge or coupling agent.[1]

-

The Chloromethyl Group (-CH₂Cl): This is a classic alkyl halide functionality. The carbon atom is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the silane to various organic molecules, polymers, or surfaces functionalized with nucleophilic groups.

-

The Methoxysilyl Group (-Si-OCH₃): The methoxy group attached to the silicon atom is hydrolyzable. In the presence of water, it undergoes hydrolysis to form a reactive silanol group (-Si-OH). This silanol group can then undergo condensation with other silanol groups to form stable siloxane bonds (Si-O-Si), leading to the formation of polysiloxanes. Alternatively, the silanol can react with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form a durable covalent bond.[2]

Caption: Bifunctional reactivity of Chloromethyl(dimethyl)methoxysilane.

Experimental Protocols for Key Reactions

To illustrate the dual functionality of Chloromethyl(dimethyl)methoxysilane, detailed protocols for two key types of reactions are provided below.

Protocol 1: Nucleophilic Substitution at the Chloromethyl Group

This protocol details the reaction of the chloromethyl group with a Grignard reagent, a strong nucleophile. This type of reaction is fundamental for creating new carbon-silicon bonds and extending the carbon framework.

Reaction: Synthesis of (Chloromethyl)dimethylphenylsilane

Caption: Experimental workflow for a nucleophilic substitution reaction.

Methodology: [6]

-

A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a dropping funnel, an argon inlet, a temperature probe, and a magnetic stir bar.

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, and the system is purged with argon.

-

1,4-Dioxane (240 mL) is added, followed by Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) at 23 °C.

-

The mixture is cooled in an ice/water bath.

-

Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is added dropwise over 30 minutes, maintaining the cool temperature. A white precipitate will form.

-

After addition, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.

-

The reaction is quenched by pouring it into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).

-